Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), currently under investigation for its therapeutic potential in treating non-Hodgkin lymphoma and chronic lymphocytic leukemia. It functions by disrupting the transcriptional regulation of key oncogenes, particularly MYC and MCL1, leading to reduced cell viability in malignant cells. The compound is notable for its ability to induce apoptosis in cancer cells, thereby offering a promising avenue for treatment in patients who have developed resistance to existing therapies.
Enitociclib falls under the category of small-molecule inhibitors targeting CDK9, a critical enzyme involved in the regulation of transcription through RNA polymerase II. This classification places it among other CDK inhibitors that are being explored for their potential to inhibit tumor growth by interfering with cell cycle progression and survival signaling pathways .
The synthesis of Enitociclib involves several key steps utilizing advanced organic chemistry techniques. The initial compound is synthesized through a series of reactions including cross-coupling methods like the Buchwald–Hartwig reaction.
Enitociclib features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.
Enitociclib undergoes several chemical transformations during its synthesis, including:
The synthetic pathway is optimized to ensure high yields and purity, employing techniques such as chromatography for purification and spectroscopic methods (NMR, mass spectrometry) for structural confirmation.
Enitociclib exerts its pharmacological effects primarily through inhibition of CDK9, which leads to:
The half-maximal inhibitory concentration (IC50) values for Enitociclib range from 32 to 172 nM across various lymphoma cell lines, demonstrating its potency as a therapeutic agent .
Relevant data from pharmacokinetic studies indicate that Enitociclib has a favorable absorption profile with manageable clearance rates in clinical settings .
Enitociclib is primarily being investigated for:
Ongoing research aims to further elucidate its role in combination therapies and its potential application across various hematological cancers .
Enitociclib (BAY-1251152/VIP-152) is a highly selective ATP-competitive inhibitor targeting cyclin-dependent kinase 9 (CDK9) with nanomolar potency. Its molecular structure features a 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine core (chemical formula: C₁₉H₁₈F₂N₄O₂S), which enables precise interactions within the CDK9 ATP-binding pocket [7]. The fluorinated phenyl rings engage in hydrophobic interactions with conserved residues (Val33, Ala35, Phe103) in the kinase hinge region, while the methoxyphenyl group extends into a hydrophobic pocket formed by Ile25 and Leu156, conferring specificity over other CDKs [5]. The sulfonimidoyl moiety forms critical hydrogen bonds with the backbone carbonyl of Cys106, a residue less conserved in other CDKs, explaining enitociclib's >50-fold selectivity for CDK9 over CDK2 and CDK7 [5] [8].
Molecular docking studies reveal that enitociclib stabilizes CDK9 in an inactive conformation by preventing the alignment of catalytic residues required for phosphate transfer. This binding mode disrupts the kinase's ability to interact with its regulatory partner cyclin T1, thereby inhibiting the formation of the active positive transcription elongation factor b (P-TEFb) complex [5]. Enitociclib's dissociation constant (Kd) for CDK9 is approximately 0.5 μM, reflecting high-affinity binding that outcompetes cellular ATP concentrations under physiological conditions [3]. The compound's selectivity profile is evidenced by its significantly lower inhibitory activity against a panel of 320 kinases, with only CDK9 showing >90% inhibition at 100 nM concentrations [8].
Table 1: Selectivity Profile of Enitociclib Against CDK Family Members
Kinase Target | IC₅₀ (nM) | Selectivity Ratio vs. CDK9 |
---|---|---|
CDK9/Cyclin T1 | 32-172 | 1 (Reference) |
CDK2/Cyclin E | >10,000 | >300 |
CDK1/Cyclin B | >10,000 | >300 |
CDK4/Cyclin D | >10,000 | >300 |
CDK6/Cyclin D | >10,000 | >300 |
CDK7/Cyclin H | 5,200 | ~100 |
Data compiled from preclinical studies [2] [5] [8]
Enitociclib exerts profound effects on the P-TEFb complex (CDK9/cyclin T1), a master regulator of transcriptional elongation. By binding CDK9, enitociclib prevents the conformational changes required for cyclin T1 association and complex activation [3]. This disruption is functionally significant as P-TEFb phosphorylates multiple components of the transcriptional machinery, including the negative elongation factors DSIF and NELF [9]. Enitociclib treatment (100 nM, 6 hours) reduces CDK9 autophosphorylation by >80% in lymphoma and myeloma cell lines, as demonstrated by quantitative phosphoproteomics [2] [5].
The inhibition of P-TEFb complex activity has downstream consequences on transcriptional pause-release mechanisms. Under physiological conditions, P-TEFb phosphorylation of DSIF converts it from a repressor to an activator of elongation, while NELF phosphorylation causes its dissociation from RNA polymerase II (Pol II) [9]. Enitociclib treatment (50-200 nM) traps Pol II in a promoter-proximally paused state by maintaining NELF/DSIF-mediated repression, as evidenced by chromatin immunoprecipitation sequencing (ChIP-seq) analyses showing accumulation of Pol II within 500 bp of transcription start sites of oncogenes like MYC and MCL1 [2] [8]. This pause-release blockade is further amplified by enitociclib's disruption of the bromodomain-containing protein 4 (Brd4)-P-TEFb interaction. Brd4 normally recruits P-TEFb to acetylated chromatin through its bromodomains, but enitociclib-treated cells show >70% reduction in Brd4-CDK9 co-immunoprecipitation, diminishing P-TEFb recruitment to key oncogenic promoters [3] [9].
The transcriptional consequences are particularly pronounced for short-lived oncoproteins. Enitociclib treatment (100 nM) reduces c-MYC, MCL-1, and cyclin D1 protein levels by 70-90% within 2-4 hours in lymphoma and myeloma cells, consistent with their short half-lives (10-60 minutes) and dependence on continuous transcription [2] [5] [8]. Cycloheximide chase experiments confirm that enitociclib-induced depletion results from suppressed de novo synthesis rather than accelerated degradation, as proteasome inhibition fails to restore protein levels [8].
Table 2: Enitociclib-Induced Downregulation of Oncogenic Proteins in Hematological Malignancies
Oncoprotein | Function | Reduction After 4h Treatment | Half-life (min) | Malignancy Models |
---|---|---|---|---|
c-MYC | Transcription factor | 85-90% | 20-30 | DLBCL, MCL, MM |
MCL-1 | Anti-apoptotic BCL2 family | 75-80% | 30-40 | DLBCL, MCL, MM |
Cyclin D1 | Cell cycle regulator | 70-75% | 20-30 | MCL |
PCNA | DNA replication processivity factor | 60-65% | 60-90 | MM |
Data from cell line models (DLBCL: diffuse large B-cell lymphoma; MCL: mantle cell lymphoma; MM: multiple myeloma) [1] [2] [5]
The carboxy-terminal domain (CTD) of RNA Pol II consists of 52 heptapeptide repeats (Y1S2P3T4S5P6S7) that undergo dynamic phosphorylation during the transcription cycle. Enitociclib specifically inhibits phosphorylation at serine 2 (Ser2) of the CTD heptad, a modification catalyzed exclusively by the P-TEFb complex [3] [6]. In multiple myeloma cells treated with enitociclib (100 nM), western blot analyses demonstrate a >80% reduction in Pol II Ser2 phosphorylation within 30 minutes, while Ser5 phosphorylation (mediated by TFIIH kinase CDK7) remains largely unaffected [1] [5]. This selective inhibition disrupts the transcription cycle at the elongation phase, as Ser2 phosphorylation is required for the recruitment of mRNA processing and export factors [6] [9].
Mechanistically, enitociclib's inhibition of CTD Ser2 phosphorylation has three primary consequences:
The transcriptional repression triggers rapid apoptosis through caspase-3 activation. In mantle cell lymphoma models resistant to Bruton's tyrosine kinase inhibitors (BTKi), enitociclib (50 nM) induces caspase-3 cleavage within 6 hours, with near-complete PARP cleavage observed by 24 hours [8]. This apoptosis is caspase-3-dependent, as demonstrated by rescue experiments where the specific caspase-3 inhibitor Z-VEAD-FMK blocks cell death despite continued suppression of MCL-1 and c-MYC [8]. The kinetics of apoptosis correlate with the duration of CTD Ser2P inhibition—transient exposure (≤4 hours) allows recovery of phosphorylation and cell survival, while sustained inhibition (>6 hours) commits cells to apoptosis through the intrinsic pathway [1] [8].
Figure: Mechanistic Model of Enitociclib's Action on the Transcription Cycle
1. Basal Transcription: Pol II → Ser5P (Initiation) → P-TEFb recruitment → Ser2P (Elongation) → Full-length transcripts 2. Enitociclib Intervention: Pol II → Ser5P → [Enitociclib-CD9 binding] → P-TEFb inhibition → No Ser2P → Pol II stalling → Degradation of paused transcripts → Depletion of short-lived oncoproteins (MYC, MCL1) → Caspase-3 activation → Apoptosis
Enitociclib synergizes with agents targeting complementary pathways. In multiple myeloma, it enhances bortezomib-induced apoptosis by further reducing MCL-1 levels beyond what proteasome inhibition achieves alone [1] [5]. Similarly, in lymphoma models, enitociclib synergizes with venetoclax (BCL2 inhibitor) by simultaneously targeting multiple anti-apoptotic pathways (MCL-1 via enitociclib; BCL-2 via venetoclax) [8] [10]. Synergy analysis using the zero-interaction potency (ZIP) model confirms combination indices <0.5 for enitociclib with venetoclax or BTK inhibitors in dual-resistant mantle cell lymphoma [8].
Table 3: Enitociclib Synergy with Anti-Neoplastic Agents in Preclinical Models
Combination Partner | Target | Synergy Score (ZIP Method) | Malignancy Model | Proposed Mechanism |
---|---|---|---|---|
Venetoclax | BCL2 | -25.8 (Strong synergy) | PTCL, DH-DLBCL | Dual targeting of BCL2 and MCL-1 |
Bortezomib | Proteasome | -18.3 (Synergy) | Multiple Myeloma | Enhanced MCL-1 suppression |
Ibrutinib | BTK | -15.6 (Synergy) | Mantle Cell Lymphoma | Transcriptional reprogramming of resistance pathways |
Lenalidomide | Cereblon | -12.1 (Moderate synergy) | Multiple Myeloma | Enhanced IKZF1/3 degradation plus MYC suppression |
Synergy scores derived from matrix dosing experiments [1] [8] [10]
Table 4: Enitociclib Nomenclature
Designation | Identifier |
---|---|
Systematic IUPAC Name | 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine |
Synonyms | BAY-1251152; VIP-152; VIP152 |
CAS Registry Number | 1800398-37-5 |
DrugBank Accession | DB12196 |
Molecular Formula | C₁₉H₁₈F₂N₄O₂S |
Molar Mass | 404.44 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7